1,3-Dibromotetrafluorobenzene
Overview
Description
1,3-Dibromotetrafluorobenzene: is an organic compound with the molecular formula C6Br2F4 . It is a derivative of benzene, where two bromine atoms and four fluorine atoms are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromotetrafluorobenzene can be synthesized through the bromination of tetrafluorobenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromotetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Formation of substituted tetrafluorobenzene derivatives.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
1,3-Dibromotetrafluorobenzene is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds. It is used in the preparation of fluorinated liquid crystal derivatives and halogen-bonded adducts.
Biology: The compound is used in the development of fluorinated probes and imaging agents for biological studies.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1,3-dibromotetrafluorobenzene primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms on the benzene ring are electron-withdrawing, making the carbon atoms more susceptible to nucleophilic attack. In coupling reactions, the compound acts as an electrophile, reacting with nucleophilic partners such as boronic acids to form new carbon-carbon bonds.
Comparison with Similar Compounds
1,2-Dibromotetrafluorobenzene: Similar structure but with bromine atoms at the 1 and 2 positions.
1,4-Dibromotetrafluorobenzene: Bromine atoms at the 1 and 4 positions.
1,3,5-Tribromotetrafluorobenzene: Contains three bromine atoms and four fluorine atoms on the benzene ring.
Uniqueness: 1,3-Dibromotetrafluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The 1 and 3 positions of bromine atoms allow for selective reactions and the formation of specific derivatives that are not easily accessible with other isomers.
Properties
IUPAC Name |
1,3-dibromo-2,4,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWKDDQEZQRGDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935317 | |
Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |
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Molecular Weight |
307.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
Record name | 1,3-Dibromotetrafluorobenzene | |
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CAS No. |
1559-87-1, 27516-63-8 | |
Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Dibromotetrafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559871 | |
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Record name | Benzene, 1,3-dibromo-2,4,5,6-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027516638 | |
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Record name | 1,3-Dibromotetrafluorobenzene | |
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Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
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Record name | 1,3-dibromotetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.843 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary interaction mechanism of 1,3-dibromotetrafluorobenzene with oxygenated solvents?
A1: this compound interacts with oxygenated solvents primarily through halogen bonding involving its bromine atoms. Specifically, the bromine atoms act as electrophilic halogen bond donors, interacting with the oxygen atoms in the solvents, which serve as Lewis bases []. This interaction leads to the formation of halogen-bonded adducts, driving the self-assembly process in solution.
Q2: What is the significance of the regioselectivity observed in reactions involving this compound?
A2: The high regioselectivity observed in reactions of this compound, such as those with sodium phenoxide salts, allows for the controlled synthesis of specific fluorinated diphenyl ether systems []. This control over the reaction outcome is valuable for tailoring the properties of the resulting compounds for specific applications.
Q3: How does this compound compare to other dihalotetrafluorobenzene isomers in terms of supramolecular assembly with 4,4′-bipyridine?
A3: Unlike 1,4-diiodotetrafluorobenzene and 1,2-diiodotetrafluorobenzene, which form centrosymmetric wave-like chains with 4,4′-bipyridine, this compound assembles into polar wave-like chains with 4,4′-bipyridine []. This difference highlights the impact of halogen atom positioning on the resulting supramolecular architecture. The polar nature of the chains formed by this compound might influence material properties such as dipole moment and packing behavior.
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